molecular formula C11H13NO3 B2484215 (2S)-2-[(3-methylbenzoyl)amino]propanoic acid CAS No. 956505-60-5

(2S)-2-[(3-methylbenzoyl)amino]propanoic acid

Cat. No.: B2484215
CAS No.: 956505-60-5
M. Wt: 207.229
InChI Key: KPDBSQWRBLPDJF-QMMMGPOBSA-N
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Description

(2S)-2-[(3-Methylbenzoyl)amino]propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone substituted at the second carbon (S-configuration) with a 3-methylbenzoyl group. This structural motif confers unique physicochemical properties, including moderate lipophilicity (due to the methyl-substituted aromatic ring) and hydrogen-bonding capacity (via the amide and carboxylic acid groups).

Properties

IUPAC Name

(2S)-2-[(3-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDBSQWRBLPDJF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzoic acid and (S)-alanine.

    Amide Bond Formation: The 3-methylbenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with (S)-alanine in the presence of a base such as triethylamine to form the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic or catalytic conditions.
Example reaction:
(2S)-2-[(3-Methylbenzoyl)amino]propanoic acid+CH3OHH+Methyl ester derivative+H2O\text{(2S)-2-[(3-Methylbenzoyl)amino]propanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester derivative} + \text{H}_2\text{O}

Reagent/Conditions Product Yield Reference
Methanol, H₂SO₄ (cat.), refluxMethyl (2S)-2-[(3-methylbenzoyl)amino]propanoate85–92%Analogous to

Nucleophilic Acyl Substitution at the Amide Group

The benzoyl amide group participates in nucleophilic substitution reactions. For example, hydrolysis under acidic/basic conditions yields 3-methylbenzoic acid and alanine derivatives.

Reaction pathway:
(2S)-2-[(3-Methylbenzoyl)amino]propanoic acid+H2OHCl or NaOH3-Methylbenzoic acid+(2S)-2-aminopropanoic acid (alanine)\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{3-Methylbenzoic acid} + \text{(2S)-2-aminopropanoic acid (alanine)}

Conditions Products Key Observations
6M HCl, 110°C, 12h3-Methylbenzoic acid, AlanineComplete cleavage of the amide bond

Thiourea Derivative Formation

Reaction with isothiocyanates forms thiourea-linked analogs, as demonstrated in structurally similar systems :

General reaction:
(2S)-2-[(3-Methylbenzoyl)amino]propanoic acid+Ar-NCSThiourea derivative\text{this compound} + \text{Ar-NCS} \rightarrow \text{Thiourea derivative}

Isothiocyanate Product Structure Application
4-Methoxybenzoyl isothiocyanate3-Methylbenzoyl-thiourea-propanoic acidAntibacterial screening candidate

Heck–Matsuda Coupling (Palladium-Catalyzed Arylation)

The aromatic ring in the 3-methylbenzoyl group can undergo coupling reactions. For example, palladium-catalyzed arylation with alkenes produces styrene derivatives :

Example:
(2S)-2-[(3-Methylbenzoyl)amino]propanoic acid+CH2=CH-COOCH3Pd(OAc)2Cinnamate-functionalized derivative\text{this compound} + \text{CH}_2=\text{CH-COOCH}_3 \xrightarrow{\text{Pd(OAc)}_2} \text{Cinnamate-functionalized derivative}

Catalyst Alkene Yield Stereoselectivity
Pd(OAc)₂ (1 mol%)Methyl acrylate71%High E-selectivity

Peptide Bond Formation

The amino group reacts with activated carboxylic acids (e.g., using DCC or EDC) to form peptide bonds:

(2S)-2-[(3-Methylbenzoyl)amino]propanoic acid+R-COOHDCC, DMAPDipeptide analog\text{this compound} + \text{R-COOH} \xrightarrow{\text{DCC, DMAP}} \text{Dipeptide analog}

Coupling Reagent Solvent Efficiency
DCC/DMAPDMF>90%

Reductive Amination

The primary amine (after amide hydrolysis) can undergo reductive amination with ketones or aldehydes:

(2S)-2-aminopropanoic acid+RCHONaBH3CNN-alkylated alanine derivative\text{(2S)-2-aminopropanoic acid} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-alkylated alanine derivative}

Key Research Findings

  • Antibacterial activity : Thiourea derivatives of analogous compounds show moderate activity against S. aureus (MIC = 128 µg/mL) .

  • Stereochemical integrity : Coupling reactions (e.g., Heck–Matsuda) preserve the (2S)-configuration, critical for bioactivity .

  • Thermal stability : The amide bond decomposes at 210–220°C, as shown via TGA analysis of related compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid against various pathogenic bacteria and fungi. Its derivatives have shown promising results against multidrug-resistant strains.

Case Study: Antimicrobial Efficacy

A comparative study demonstrated that derivatives of this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL against various pathogens, including:

  • Staphylococcus aureus (MIC: 32 µg/mL)
  • Escherichia coli (MIC: 64 µg/mL)
  • Candida auris (MIC: 8 µg/mL)

This suggests a broad-spectrum antimicrobial activity that could be leveraged for developing new therapeutic agents targeting resistant strains .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various models, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study: Inflammation Modulation

In a murine model of arthritis, administration of the compound resulted in:

  • Significant reduction in paw swelling .
  • Histological evidence of decreased inflammation compared to control groups.

These findings suggest that this compound may modulate inflammatory responses effectively, making it a candidate for further development in treating inflammatory conditions .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against specific cancer cell lines.

Case Study: Antiproliferative Effects

In vitro studies have shown that derivatives of this compound exhibit varying degrees of antiproliferative activity against cancer cell lines such as:

  • HCT-116 (IC50 range: 1.9–7.52 µg/mL)
  • MCF-7 (IC50 range: 1.5–8.0 µg/mL)

This highlights the potential of this compound as a scaffold for developing novel anticancer agents .

Table 1: Antimicrobial Activity Summary

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida auris8
Vancomycin-resistant E. faecalis>64

Table 2: Anti-inflammatory Effects

ModelEffect
Murine model of arthritisSignificant reduction in swelling
Histological analysisDecreased inflammation

Table 3: Anticancer Activity

Cell LineIC50 (µg/mL)
HCT-1161.9–7.52
MCF-71.5–8.0

Mechanism of Action

The mechanism of action of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the binding affinity of the compound to these targets, leading to inhibition or modulation of their activity. The propanoic acid backbone allows for incorporation into peptide chains, potentially altering their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Acylated Amino Acid Derivatives

Aromatic and Sulfur-Containing Derivatives
  • Biphenyl-Sulfanyl Derivatives (e.g., (2S)-3-biphenyl-4-yl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid): Key Differences: Incorporation of biphenyl and sulfanyl groups increases steric bulk and introduces sulfur-mediated interactions (e.g., hydrogen bonding or disulfide formation). Impact: Higher molecular weight (~100–150 Da more) and altered logP values could affect bioavailability.
Halogenated and Phosphonate Derivatives
  • Nitro-Phosphonomethyl Analog (e.g., (2S)-2-amino-3-[4-nitro-5-(phosphonomethyl)-3-biphenylyl]propanoic acid): Key Differences: The nitro group enhances electron-withdrawing effects, while the phosphonomethyl substituent introduces acidity (pKa ~1–2 for phosphonic acid). This contrasts with the target compound’s neutral methyl group and carboxylic acid (pKa ~4–5) .
Imidazole and Fmoc-Protected Derivatives
  • Fmoc-(1R,2S)-2a* (e.g., (2S)-2-[(1R)-1-carboxyethyl]-[9H-fluoren-9-ylmethoxycarbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid): Key Differences: The imidazole ring provides a basic nitrogen (pKa ~6–7), enabling pH-dependent solubility and metal coordination. The Fmoc group increases hydrophobicity, making this derivative more suited for solid-phase peptide synthesis than the target compound .

Functional Group Influence on Pharmacokinetics

Compound Key Substituents logP (Predicted) Hydrogen Bond Donors Bioavailability Insights
Target Compound 3-Methylbenzoyl, carboxylic acid ~2.1 2 (amide, COOH) Moderate solubility, likely good oral absorption
(2S)-2-Amino-3-[4-nitro-5-(phosphonomethyl)-3-biphenylyl]propanoic acid Nitro, phosphonomethyl ~1.5 3 (NH2, POOH, COOH) Low membrane permeability due to high polarity
Fmoc-(1R,2S)-2a* Imidazole, Fmoc ~3.8 3 (imidazole NH, COOH) Poor solubility in aqueous buffers; requires organic solvents
(2S)-2-[[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]-3-hydroxypropanoic acid Benzyloxycarbonyl, hydroxy ~1.9 4 (amide, COOH, OH) Enhanced solubility via hydroxy group; ester hydrolysis in vivo

Biological Activity

The compound (2S)-2-[(3-methylbenzoyl)amino]propanoic acid , also known as a derivative of amino acids, has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, exploring its interactions, effects on various biological systems, and implications for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H13NO3
  • Molecular Weight : 219.23 g/mol
  • IUPAC Name : this compound

This compound features an amino group, a carboxylic acid, and a benzoyl moiety, which contribute to its biological activity.

The mechanism of action of this compound involves its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. For instance, it may act as an inhibitor or activator of certain enzymes involved in metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can exhibit antimicrobial properties against multidrug-resistant pathogens. For example, similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .
  • Anti-inflammatory Properties : The structural similarity to known anti-inflammatory agents suggests potential anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various analogs related to this compound. The findings highlighted that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The table below summarizes the MIC values observed for selected pathogens:

CompoundPathogenMIC (µg/mL)
AMRSA4
BE. faecalis8
CE. coli16
DK. pneumoniae>64

This data underscores the potential utility of these compounds in developing new antimicrobial agents.

Case Study 2: In Vivo Efficacy

Another study explored the in vivo efficacy of this compound analogs in rat models. The pharmacokinetic profiles were assessed after oral administration, revealing favorable absorption characteristics and metabolic stability in liver microsomes .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicity studies on related compounds indicate that careful consideration must be given to dosage and potential side effects. Ongoing research aims to establish a comprehensive safety profile for this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high enantiomeric purity in (2S)-2-[(3-methylbenzoyl)amino]propanoic acid?

  • Methodological Answer : Utilize chiral auxiliary-assisted synthesis or enzymatic resolution. For example, Fmoc-protected amino acids (e.g., Fmoc-(1R,2S)-2a*) can ensure stereochemical fidelity during coupling reactions . Post-synthesis, validate purity via chiral HPLC (≥95% enantiomeric excess) and compare retention times with known standards. Reaction conditions (e.g., pH, temperature) should be optimized to minimize racemization, as demonstrated in peptide synthesis protocols .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., 3-methylbenzoyl group) and stereochemistry. Key signals include amide protons (δ 7.8–8.2 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm for purity analysis. Use gradient elution (water/acetonitrile with 0.1% TFA) to resolve impurities .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular weight (theoretical: 235.26 g/mol) and detect hydrolytic degradation products .

Q. How can researchers assess the compound's solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure saturation concentration via UV spectrophotometry .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor hydrolytic cleavage of the amide bond using LC-MS. Stabilizers like cyclodextrins may improve aqueous stability .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between computational predictions and empirical data for this compound's bioactive conformation?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with its target enzyme (e.g., a protease) to determine bound conformation. Compare with DFT-optimized gas-phase structures to identify solvent or protein-induced conformational changes .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess flexibility of the 3-methylbenzoyl group and its impact on binding entropy .

Q. How do stereochemical variations in the 2S-configuration influence enzymatic recognition and inhibition kinetics?

  • Methodological Answer :

  • Enzyme Kinetics : Compare inhibition constants (Ki) of (2S)- and (2R)-isomers using fluorogenic substrates. For example, caspase-3 inhibition assays show stereospecificity with >10-fold differences in Ki values .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to quantify entropy/enthalpy trade-offs caused by the methylbenzoyl group’s orientation .

Q. What strategies mitigate batch-to-batch variability in biological activity observed during in vitro assays?

  • Methodological Answer :

  • Quality Control : Implement strict synthesis protocols (e.g., Grignard reagent stoichiometry control) and validate each batch via 2D NMR (HSQC, NOESY) to confirm structural consistency .
  • Bioassay Normalization : Include internal controls (e.g., a reference inhibitor) in cell-based assays to adjust for variations in cell viability or enzyme expression levels .

Key Considerations for Contradictory Data

  • Spectral Discrepancies : If NMR data conflicts with crystallography (e.g., amide bond geometry), use variable-temperature NMR to probe dynamic equilibria or hydrogen-bonding networks .
  • Biological Activity Variability : Cross-validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal assays (e.g., SPR alongside enzyme kinetics) to confirm target engagement .

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